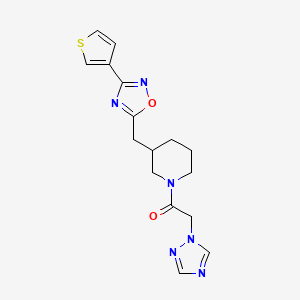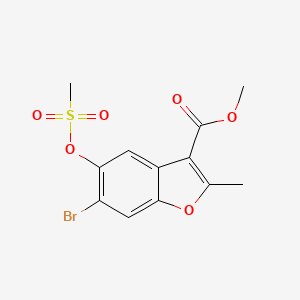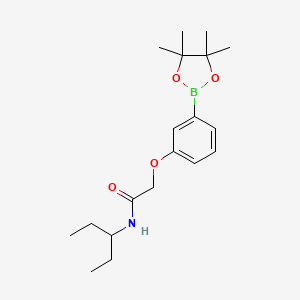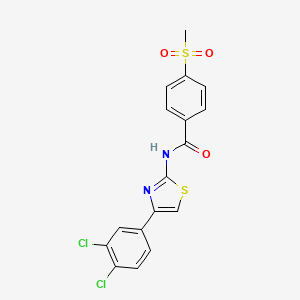
1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a synthesized organic compound often utilized in various scientific research fields This compound is notable for its unique structure, which includes a combination of thiophene, oxadiazole, piperidine, and triazole moieties
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically begins with the preparation of intermediates such as thiophene derivatives and 1,2,4-oxadiazole derivatives.
A common approach involves the formation of the oxadiazole ring via cyclization reactions of corresponding hydrazides with carboxylic acids or their derivatives under reflux conditions.
Piperidine and triazole derivatives are synthesized separately and subsequently coupled with the oxadiazole intermediates using palladium-catalyzed cross-coupling reactions or other suitable condensation methods.
Industrial Production Methods:
For industrial-scale production, optimization of reaction conditions, including temperature, solvent choice, and catalysts, is crucial to ensure high yield and purity.
Continuous flow chemistry techniques can be employed to enhance production efficiency and minimize the formation of unwanted by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidative reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the oxadiazole ring can be achieved using hydrogenation methods, potentially forming reduced nitrogen-containing products.
Substitution: Various substitution reactions can occur, particularly involving the piperidine or triazole rings. Halogenation, alkylation, and acylation are common examples.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution reagents: Halogens (e.g., chlorine, bromine), alkyl halides, acyl chlorides.
Major Products Formed:
Products from oxidation include sulfoxides and sulfones.
Products from reduction include hydrogenated nitrogen derivatives.
Substitution reactions yield various substituted piperidine and triazole derivatives.
Scientific Research Applications
1-(3-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone has diverse applications across several fields:
Chemistry:
Used as a building block in organic synthesis.
Employed in the development of novel heterocyclic compounds.
Biology:
Explored for its potential as a bioactive molecule.
Investigated for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine:
Potential therapeutic agent in the treatment of diseases due to its unique structural components.
Examined for its antimicrobial, antifungal, and anti-inflammatory properties.
Industry:
Utilized in material science for the development of new materials with specific properties.
Explored for use in the creation of advanced polymers and coatings.
Mechanism of Action
The compound's mechanism of action can vary depending on the application:
Molecular Targets and Pathways:
Interaction with enzymes: The triazole moiety is known to interact with enzyme active sites, potentially inhibiting enzymatic activity.
Binding to receptors: The compound may bind to specific receptors, altering cellular signaling pathways.
DNA/RNA interaction: The oxadiazole and thiophene rings might intercalate with nucleic acids, affecting gene expression.
Comparison with Similar Compounds
1-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)piperidin-2-yl)-1H-1,2,4-triazole
1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methylpiperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone
1-(3-(furan-3-yl)-1,2,4-oxadiazol-5-yl)methylpiperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone
Uniqueness:
The specific combination of the thiophene, oxadiazole, piperidine, and triazole rings in this compound gives it a distinctive set of chemical and biological properties not commonly found in similar structures.
Compared to similar compounds, it may exhibit enhanced bioactivity or stability, making it more suitable for specific applications.
So, this is the scoop on 1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Imagine what scientists and researchers can uncover with such intricate molecules at their fingertips. Excited about any part of it? Let's dive deeper into your favorite bit!
Properties
IUPAC Name |
1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2S/c23-15(8-22-11-17-10-18-22)21-4-1-2-12(7-21)6-14-19-16(20-24-14)13-3-5-25-9-13/h3,5,9-12H,1-2,4,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQDDZUMQHPMGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=NC=N2)CC3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-bromo-2-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2897061.png)
![3-benzyl-7-((2-(cyclohex-1-en-1-yl)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2897066.png)

![4-methyl-N-(2-methylphenyl)-2-oxo-12-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide](/img/structure/B2897068.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2897073.png)

![N-(3-chloro-4-methylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2897075.png)

![(Z)-N-(4-Chloro-2-nitrophenyl)-2-cyano-3-[3,5-dichloro-4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2897077.png)
![N,N-dimethyl-3-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidine-1-carbonyl]aniline](/img/structure/B2897078.png)
![2,4-DIETHYL 5-{2-[(5-{[(FURAN-2-YL)FORMAMIDO]METHYL}-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE](/img/structure/B2897079.png)
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B2897081.png)
![7-(5-chloro-2-methylphenyl)-3-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2897083.png)
